Z-Ser-obzl
Description
Historical Context and Evolution of Z-Protected Amino Acids in Peptide Chemistry
The development of protecting group strategies was a pivotal moment in the history of peptide synthesis, enabling the controlled formation of amide bonds between amino acids. Before the advent of effective protecting groups, uncontrolled reactions between the various functional groups present in amino acids (amino, carboxyl, and reactive side chains) led to complex mixtures of undesired products.
A groundbreaking contribution to peptide synthesis methodology was made by Max Bergmann and Leonidas Zervas in 1932. They introduced the benzyloxycarbonyl (Cbz or Z) group as the first reversible Nα-protecting group. wiley-vch.denih.gov This innovation, often referred to as the Bergmann-Zervas synthesis, allowed for the controlled synthesis of oligopeptides with specific sequences, including those containing reactive side chains, a feat previously considered impossible. wikipedia.org The Z group's ability to prevent racemization of activated amino acid derivatives was also a significant advantage. wikipedia.org For approximately two decades, the Bergmann-Zervas method remained the standard practice in peptide chemistry. wikipedia.org
The benzyloxycarbonyl (Z or Cbz) group is a carbamate-type amine protecting group introduced via reaction with benzyl (B1604629) chloroformate (Z-Cl). wikipedia.orgwikipedia.org Its significance lies in its ability to mask the nucleophilic and basic properties of the amino nitrogen, preventing unwanted side reactions during peptide coupling. wikipedia.org The Z group is typically removed by harsh conditions like HBr in acetic acid or, more commonly, by catalytic hydrogenation under milder conditions. wikipedia.orgbachem.commasterorganicchemistry.com The development of the Z group marked the beginning of modern peptide synthesis, and the abbreviation "Z" is often used in honor of Leonidas Zervas. bachem.com While initially used for Nα-protection, the Z group is now also commonly employed for side-chain protection. wikipedia.org
In addition to the Nα-amino group, reactive functional groups in amino acid side chains and the C-terminal carboxyl group must also be protected during peptide synthesis to avoid undesired side reactions. peptide.comfiveable.me Benzyl esters (OBzl) have played a significant role in these protection strategies. In Boc chemistry, for instance, the side chains of acidic amino acids like aspartic acid and glutamic acid are often protected as benzyl esters. peptide.comstackexchange.com The benzyl ester group is also commonly used to protect the side-chain hydroxyl group of serine and threonine in Boc chemistry, typically as the benzyl ether. peptide.com Protecting the side-chain carboxylic acid is crucial because both carboxylic acids in, for example, glutamic acid, can react with coupling reagents, leading to mixed products. stackexchange.com Benzyl esters are typically removed by catalytic hydrogenation or hydrolysis. fiveable.me
Development and Significance of the Benzyloxycarbonyl (Z) Group as an Nα-Protecting Group
The Pivotal Role of Z-Ser-OBzl as a Protected Serine Derivative in Chemical Biology
This compound, with its strategically placed Z and OBzl protecting groups, is a key protected serine derivative widely used in chemical biology research. peptide.comnih.govfishersci.ca It provides a convenient way to incorporate serine residues into peptides and other molecules while controlling the reactivity of both the α-amino group and the side-chain hydroxyl group.
This compound has the molecular formula C₁₈H₁₉NO₅ and a molecular weight of 329.35 g/mol . nih.govsmolecule.comthermofisher.com Its structure features the L-serine backbone with a benzyloxycarbonyl group protecting the alpha amine and a benzyl ester protecting the hydroxyl group. smolecule.com This combination of protecting groups provides a specific reactivity profile suitable for various synthetic applications. The Z group on the amine can be removed selectively, typically by hydrogenolysis, without affecting the benzyl ester under appropriate conditions. The benzyl ester on the hydroxyl group can also be removed selectively under different conditions, allowing for differential deprotection and subsequent reactions at either the amino or hydroxyl site. This orthogonality is crucial for convergent synthesis strategies. This compound is described as a white to cream powder with a melting point between 83-86 °C. thermofisher.comchemicalbook.com It is slightly soluble in water and soluble in organic solvents like chloroform (B151607) and methanol. fishersci.cathermofisher.comchemicalbook.comfishersci.cachemicalbook.com
This compound is frequently utilized as a fundamental building block in the synthesis of peptides and other complex molecular architectures. fishersci.casmolecule.comchemicalbook.com Its protected form allows for controlled coupling reactions during peptide chain elongation, preventing unwanted side reactions involving the serine amino and hydroxyl groups. smolecule.com After the peptide chain is assembled, the protecting groups can be removed to yield the desired peptide sequence with a free serine residue. This compound's application extends beyond linear peptides, serving as an intermediate in the synthesis of more complex molecules, including those with potential biological activity. fishersci.cachemicalbook.com It is also used in the synthesis of other protected serine derivatives, such as N-benzyloxycarbonyl-O-tert-butyl-(l or dl)-serine benzyl ester. fishersci.cachemicalbook.com Its role as a biochemical reagent highlights its utility in life science-related research and organic synthesis. targetmol.com
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉NO₅ | nih.govsmolecule.comthermofisher.com |
| Molecular Weight | 329.35 g/mol | nih.govsmolecule.comthermofisher.com |
| Appearance | White to cream powder to crystal | thermofisher.com |
| Melting Point | 83-86 °C (lit.) / 83.0-87.0 °C | thermofisher.comchemicalbook.com |
| Solubility | Slightly soluble in water; Soluble in Chloroform, Methanol | fishersci.cathermofisher.comchemicalbook.comfishersci.cachemicalbook.com |
Structural Attributes and Reactivity Profile of this compound for Synthetic Applications
Scope and Significance of this compound Research in Modern Synthetic Chemistry
The primary significance of this compound in modern synthetic chemistry lies in its role as a protected amino acid building block, particularly in peptide synthesis. fishersci.ptfishersci.casmolecule.comcymitquimica.com Peptide synthesis involves the formation of amide bonds between amino acids to create peptide chains, which are essential for numerous biological functions. smolecule.com
In peptide synthesis, reactive functional groups on amino acids must be temporarily blocked by protecting groups to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. smolecule.com this compound serves this purpose by protecting both the alpha-amino group with the benzyloxycarbonyl (Z) group and the carboxyl group with the benzyl ester (OBzl) group. smolecule.com This protecting group strategy is particularly relevant in the context of Boc (tert-butyloxycarbonyl) chemistry, a common method for solid-phase peptide synthesis. uwec.edu
While this compound itself features protection of the amino and carboxyl groups, related protected serine derivatives are used to protect the serine side chain hydroxyl group, which can also participate in unwanted reactions during peptide synthesis. smolecule.com The Z group is a common N-terminal protecting group, often removed by hydrogenolysis. The benzyl ester is a common C-terminal protecting group.
Research involving this compound and related protected serine derivatives explores various aspects of synthetic methodology. For instance, studies have investigated the synthesis of protected amino acids and their use in creating complex molecules. One study describes the synthesis of N-(benzyloxycarbonyl)-L-serine benzyl ester from N-(benzyloxycarbonyl)-L-serine using benzyl bromide, highlighting synthetic procedures and analysis techniques like optical rotation and chiral HPLC to assess purity and racemization researchgate.net. Another area of research involves the synthesis of phosphopeptides, where protected serine derivatives like Z-Ser(PO₃Bzl₂) -OH have been employed as building blocks in peptide synthesis strategies to introduce phosphorylated serine residues researchgate.net.
This compound's utility extends beyond standard peptide elongation. It has been used as a starting material or intermediate in the synthesis of other protected amino acid derivatives, such as N-benzyloxycarbonyl-O-tert-butyl-L-serine benzyl ester. fishersci.ptfishersci.ca Furthermore, it has been explored in the synthesis of peptide aldehydes, which are of interest as potential protease inhibitors. mdpi.com For example, Boc-Ser(OBzl)-Leu-Leucinal, a peptide aldehyde derivative incorporating a protected serine moiety, has shown significant inhibitory activity against the 20S proteasome in research studies. mdpi.com
The use of protecting groups like those found in this compound is critical for controlling reactivity and ensuring the fidelity of the synthesis of complex peptides and peptidomimetics. The choice of protecting groups and deprotection strategies is a key consideration in synthetic design, influencing reaction yields and product purity. uwec.edu
While detailed quantitative data tables specifically focused on this compound's performance in various reactions were not extensively available in the search results, the literature indicates its consistent use as a reliable building block in established synthetic protocols. fishersci.ptfishersci.casmolecule.comcymitquimica.com Its physical properties, such as melting point and solubility, are important considerations for its handling and use in synthesis. chemsrc.comfishersci.ptchemicalbook.comfishersci.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHDPGHZHFJLBZ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426341 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21209-51-8 | |
| Record name | Benzyl N-[(benzyloxy)carbonyl]-L-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies Involving Z Ser Obzl
Strategies for the Preparation of Z-Ser-OBzl and Related Derivatives
The synthesis of this compound typically involves the protection of both the amino and carboxyl groups of L-serine. Various strategies and reagents have been developed and optimized for this purpose, aiming for high yields, purity, and preservation of stereochemical integrity.
Optimization of Z-Protection and Benzyl (B1604629) Esterification of L-Serine
The protection of the alpha-amino group with the Z group and the esterification of the carboxyl group with the benzyl group are key steps in the synthesis of this compound. These reactions require careful control of conditions to ensure efficient conversion and minimize side reactions.
Utilization of Benzyl Chloroformate (Z-Cl) and Alternative Z-Donors (e.g., Z-OSu, Z-OBt, Z2O)
Benzyl chloroformate (Z-Cl) is a commonly used reagent for introducing the Z-protecting group onto the amino group of amino acids. thieme-connect.dewiley-vch.de This reaction is often carried out under Schotten-Baumann conditions in aqueous/organic solvent mixtures with a base like sodium hydroxide (B78521) or sodium bicarbonate. thieme-connect.dewiley-vch.de Alternatively, organic bases such as triethylamine (B128534) can be used in organic solvents. thieme-connect.de While effective, Z-Cl is highly reactive and can sometimes lead to side products like the formation of Z-protected dipeptides or acylation of the hydroxyl group of serine. wiley-vch.de
To address these limitations and improve yields and purity, alternative Z-donors have been developed. N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) is a valuable alternative to Z-Cl. thieme-connect.dewiley-vch.de It is a stable reagent that provides satisfactory acylation yields, even with side-chain unprotected hydroxy-amino acids or esters. thieme-connect.dewiley-vch.de Z-OSu is particularly useful for the acylation of lipophilic amino acids. thieme-connect.de However, attention should be paid to the possibility of Lossen rearrangement with Z-OSu, which can lead to the formation of β-alanine derivatives as side products. thieme-connect.de
Other Z-donors include benzyl benzotriazolyl carbonate (Z-OBt) and dibenzyl dicarbonate (B1257347) (Z2O, also known as benzyl pyrocarbonate or Z-anhydride). wiley-vch.dethieme-connect.de Z2O has been used for the preparation of Nα-Z-protected amino acids in good yields. thieme-connect.de These alternative reagents offer different reactivity profiles and can be chosen based on the specific requirements of the synthesis.
Benzyl esterification of the carboxyl group of serine or Z-protected serine is typically achieved by reaction with benzyl alcohol. This reaction can be catalyzed by acids, such as p-toluenesulfonic acid, often with removal of water to drive the equilibrium. alchemyst.co.uk The benzyl ester can also be introduced using reagents like benzyl bromide under basic conditions. researchgate.net
Several synthetic routes exist for the preparation of this compound, including multi-step processes that optimize yield and purity using different reagents and conditions. For example, one method involves reactions using sodium bicarbonate in toluene (B28343) followed by DBU.
Considerations for Stereochemical Integrity During Protection Reactions
Maintaining the stereochemical integrity of the amino acid is paramount during protection reactions, especially in peptide synthesis where the correct spatial arrangement of amino acids is critical for biological activity. thieme-connect.de Racemization, the loss of stereochemical purity, can occur during the activation and coupling steps in peptide synthesis, often through the formation of oxazol-5(4H)-one intermediates. mdpi.com
While the Z-protection and benzyl esterification steps themselves are generally less prone to racemization compared to activation and coupling, the choice of reagents and reaction conditions is still important. mdpi.com Using mild conditions and appropriate bases can help minimize the risk of epimerization. thieme-connect.demdpi.com Studies have shown that certain coupling conditions and reagents can lead to low levels of epimerization, highlighting the need for careful optimization of synthetic protocols. mdpi.com The stability of the Z group to mildly basic or nucleophilic reagents at ambient temperature generally helps in preserving stereochemistry, although hydantoin (B18101) formation can be a significant side reaction with certain peptide sequences. alchemyst.co.uk
Synthesis of O-Linked Glycosyl Amino Acids Incorporating this compound
This compound serves as a valuable building block in the synthesis of O-linked glycosyl amino acids, which are crucial components of glycoproteins. O-glycosylation involves the attachment of a sugar molecule to the hydroxyl group of serine or threonine residues in a protein. creative-biolabs.comcreative-proteomics.comwikipedia.org Synthetic approaches to O-linked glycopeptides often involve coupling a protected glycosyl donor to a protected amino acid acceptor like this compound.
In the synthesis of O-linked glycosyl amino acids, this compound can be glycosylated with suitably protected glycosyl donors. For instance, this compound has been glycosylated with a 2-deoxy-2-tetrachlorophthalimido (TCPhth)-3,4,6-tri-O-benzoyl pentenyl glycoside, yielding the desired product in good yield. thieme-connect.de The choice of protecting groups on the glycosyl donor and the amino acid acceptor, as well as the glycosylation conditions (e.g., catalyst), are critical for the efficiency and stereoselectivity of the glycosidic bond formation. thieme-connect.de Different N- and C-terminal protecting group pairs, including Z/Bzl, have been explored in the synthesis of O-linked glyco amino acid building blocks. thieme-connect.de
Preparation of Phosphorylated Serine Derivatives Utilizing Z-Protection
Protein phosphorylation, particularly on serine, threonine, and tyrosine residues, is a fundamental post-translational modification regulating various cellular processes. iris-biotech.denih.gov The synthesis of phosphorylated peptides (phosphopeptides) is essential for studying these modifications and their biological roles. Z-protection strategies are employed in the preparation of phosphorylated serine derivatives used as building blocks in phosphopeptide synthesis.
Synthesis of Z-Ser(PO3R2)-OH Derivatives for Phosphopeptide Synthesis
The synthesis of phosphopeptides often involves incorporating pre-phosphorylated amino acid building blocks into the peptide chain. Z-Ser(PO3R2)-OH derivatives, where R represents protecting groups on the phosphate (B84403) moiety, are important intermediates for this purpose, particularly in the Z- or Boc-based peptide synthesis strategies.
Several methods exist for the phosphorylation of the serine hydroxyl group to yield protected phosphoserine derivatives. One approach involves the use of diphenyl or dialkyl phosphorochloridates in the presence of a base like pyridine. researchgate.netresearchgate.net Another common method utilizes dialkyl N,N-diethylphosphoramidites followed by oxidation, often with m-chloroperoxybenzoic acid or tert-butyl hydroperoxide. researchgate.netresearchgate.netcapes.gov.br
The synthesis of Z-Ser(PO3R2)-OH derivatives typically involves phosphorylating a protected serine precursor, such as Z-Ser-OH, and then potentially modifying the carboxyl group if needed for coupling. Five different Z-Ser(PO3R2)-OH derivatives (R = phenyl, ethyl, methyl, benzyl, t-butyl) have been synthesized using these methods. researchgate.netresearchgate.net These protected phosphoserine building blocks, like Z-Ser(PO3Bzl2)-OH, can then be incorporated into peptides using standard coupling procedures in solution or solid-phase peptide synthesis. researchgate.net The protecting groups on the phosphate moiety (R groups) are chosen based on their compatibility with the peptide synthesis strategy and the final deprotection conditions. Benzyl protecting groups on the phosphate can typically be removed by palladium-catalyzed hydrogenolysis. researchgate.netresearchgate.net
Data Table: Examples of Z-Protected Serine Derivatives and Synthesis Approaches
| Derivative | Protecting Groups (Phosphate) | Synthesis Approach | Reference |
| Z-Ser(PO3Ph2)-OH | Phenyl | Phosphorochloridate/Pyridine or Phosphoramidite/Oxidation | researchgate.netresearchgate.net |
| Z-Ser(PO3Et2)-OH | Ethyl | Phosphorochloridate/Pyridine or Phosphoramidite/Oxidation | researchgate.netresearchgate.net |
| Z-Ser(PO3Me2)-OH | Methyl | Phosphorochloridate/Pyridine or Phosphoramidite/Oxidation | researchgate.netresearchgate.net |
| Z-Ser(PO3Bzl2)-OH | Benzyl | Phosphorochloridate/Pyridine or Phosphoramidite/Oxidation | researchgate.netresearchgate.net |
| Z-Ser(PO3tBu2)-OH | tert-Butyl | Phosphorochloridate/Pyridine or Phosphoramidite/Oxidation | researchgate.netresearchgate.net |
| This compound | N/A | From Benzyl Chloroformate or Multi-step reactions with NaHCO3/toluene/DBU | |
| This compound | N/A | From Z-Cl or Z-OSu and Benzyl alcohol esterification | thieme-connect.dewiley-vch.de |
| This compound glycosylated | Glycosyl moiety | Glycosylation with protected glycosyl donor (e.g., TCPhth-pentenyl glycoside) | thieme-connect.de |
Integration of Fmoc-Ser(PO(OBzl)OH)-OH Building Blocks in Multiphosphorylated Peptide Synthesis
The synthesis of multiphosphorylated peptides, which play significant roles in cellular biochemical pathways, can be challenging due to their low abundance and difficulties in isolation and chemical synthesis. Fmoc-Ser(PO(OBzl)OH)-OH is a monobenzyl protected phospho amino acid that has been utilized as a building block to improve the synthesis of phosphopeptides, leading to higher yields and purities. advancedchemtech.com Methodologies for the Fmoc synthesis of multiphosphorylated sequences, such as those found in phosphophoryn, a protein involved in dentine mineralization, have been described using Fmoc-Ser(PO3Bzl,H)-OH as a building block. Critical steps in this synthesis include double acylation for each residue, alternating coupling agents like HBTU and HATU, and synthesis on a chlorotrityl resin, which is vital for the complete removal of benzyl-side chain protecting groups. researchgate.net
Multiphosphorylated peptides containing more than four phosphorylation sites, particularly clustered ones, present significant synthetic difficulties. nih.gov The Fmoc-Ser/Thr(HPO3Bzl)-OH precursors used in these syntheses are sterically hindered and can cause electrostatic repulsion, reducing coupling yields. nih.gov Additionally, protected phosphorylated serine or threonine residues are susceptible to β-elimination under the alkaline conditions typically used for Fmoc deprotection. nih.gov Strategies to mitigate these issues in solid-phase peptide synthesis (SPPS) of multiphosphorylated peptides include using specific activating systems like HATU in the presence of DIEA for efficient coupling. rsc.org Microwave heating has also been applied during coupling to improve yields, while Fmoc deprotection is performed at room temperature to minimize β-elimination. rsc.orgresearchgate.net
Synthesis of Sulfo- and Oxy-analogues of Arginine from this compound Precursors
This compound has served as a precursor in the synthesis of sulfo- and oxy-analogues of arginine. A novel methodology for the synthesis of these modified amino acid analogues has been reported. researchgate.net For instance, Z-Ser(OMes)-OBzl can be synthesized from this compound by reaction with Mes-Cl in the presence of DIPEA. semanticscholar.org This intermediate can then be converted to Z-CH(CH2SO3H)-OBzl by reaction with Na2SO3 in water. semanticscholar.org These synthetic routes highlight the versatility of this compound as a starting material for generating modified amino acids with potential biological activity. researchgate.netnih.gov
This compound in Peptide Synthesis
This compound is a commonly used reagent in the chemical synthesis of peptides, which are chains of amino acids linked by amide bonds. smolecule.com Peptide synthesis is fundamental for studying peptide properties and developing potential therapeutic agents. smolecule.com
Solution-Phase Peptide Synthesis (SPPS) Utilizing this compound
Peptide synthesis in solution, also known as solution-phase peptide synthesis (SPPS), is one of the primary methods for chemically synthesizing peptides. researchgate.net this compound can be utilized in this approach. Solution synthesis allows for purification at each synthetic stage, which can be advantageous. thieme-connect.de
Segment Condensation and Stepwise Chain-Lengthening Strategies
Solution-phase peptide synthesis can be carried out using either stepwise chain elongation or segment condensation strategies. researchgate.netthieme-connect.de In stepwise elongation, amino acids are added one by one to the growing peptide chain. thieme-connect.de Segment condensation involves synthesizing smaller peptide fragments and then coupling these fragments together to form the larger peptide. thieme-connect.deslideshare.net While stepwise elongation is effective for smaller peptides, its efficiency can decrease with increasing chain length due to solubility issues of intermediates. thieme-connect.de Segment condensation is often more efficient for larger peptides. thieme-connect.deslideshare.net The choice between these strategies depends on factors such as peptide size, solubility, and potential for racemization. thieme-connect.de
Coupling Reagents and Conditions for this compound Integration (e.g., DEPBT, DCC)
The formation of peptide bonds in solution-phase synthesis requires coupling reagents to facilitate the reaction between the carboxyl group of one amino acid (or peptide segment) and the amino group of another. Various coupling reagents can be used for the integration of this compound into peptide chains.
DCC (N,N′-Dicyclohexylcarbodiimide) is a widely used coupling reagent in both solution and solid-phase peptide synthesis. wikipedia.orgbachem.com DCC facilitates amide bond formation by activating the carboxylic group. wikipedia.orgmdpi.com However, DCC can lead to the formation of dicyclohexylurea (DCU) as a byproduct, which is often insoluble and can be difficult to remove. wikipedia.orgpeptide.com It can also potentially trigger racemization via the formation of oxazolones. mdpi.comosti.gov The use of additives like HOBt or HOSu with DCC can help reduce racemization. bachem.com
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another peptide coupling reagent. wikipedia.orgluxembourg-bio.com DEPBT has shown remarkable resistance to racemization. wikipedia.orgluxembourg-bio.com A typical peptide coupling reaction using DEPBT involves the reaction of the carboxyl component with the amino component in the presence of DEPBT. luxembourg-bio.com A unique property of DEPBT is that the hydroxyl group in the amino component, such as serine, does not need to be protected when DEPBT is used, unlike with DCC or EDCI where protection is necessary to prevent ester formation. luxembourg-bio.com DEPBT has been successfully used in the synthesis of various bioactive peptides. luxembourg-bio.com
Interactive Table: Comparison of Coupling Reagents (DCC vs. DEPBT)
| Feature | DCC (N,N′-Dicyclohexylcarbodiimide) | DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) |
| Racemization Risk | Potential, can be reduced with additives like HOBt/HOSu bachem.commdpi.com | Remarkable resistance to racemization wikipedia.orgluxembourg-bio.com |
| Byproduct | Dicyclohexylurea (DCU), often insoluble wikipedia.orgpeptide.com | Not specified as a problematic insoluble byproduct in the same way as DCU luxembourg-bio.com |
| Hydroxyl Group Protection | Generally required for amino components like serine to prevent ester formation luxembourg-bio.com | Hydroxyl group of amino component does not need protection luxembourg-bio.com |
| Application | Solution and Solid-Phase Peptide Synthesis bachem.com | Solution and Solid-Phase Peptide Synthesis luxembourg-bio.com |
Solid-Phase Peptide Synthesis (SPPS) with this compound and Analogues
Solid-phase peptide synthesis (SPPS) offers significant advantages over solution-phase synthesis, particularly for the preparation of larger peptides. thieme-connect.de In SPPS, the peptide chain is built upon an insoluble solid support (resin), allowing excess reagents and byproducts to be removed by simple washing procedures. thieme-connect.de this compound and its analogues can be incorporated into peptides synthesized via SPPS.
The stepwise synthesis of peptides on solid supports allows coupling reactions to be driven to near completion using excess protected amino acids and coupling reagents. thieme-connect.de Various solid supports, resins, and handles have been developed to improve SPPS technology. thieme-connect.de While the Boc/Bzl strategy was historically important, the Fmoc strategy has become the strategy of choice for many peptide chemists due to its versatility and safety. rsc.orgresearchgate.net
In the context of phosphorylated peptides, Fmoc-Ser(PO(OBzl)OH)-OH is used as a building block in Fmoc-based SPPS. nih.govrsc.org However, challenges such as steric hindrance, electrostatic repulsion, and β-elimination of the protected phosphate group under Fmoc deprotection conditions need to be addressed for efficient synthesis of multiphosphorylated peptides. nih.gov
This compound itself, with its Z and benzyl ester protecting groups, is compatible with synthetic strategies where these protecting groups are selectively removed at appropriate stages. The Z group can be removed by catalytic hydrogenolysis or acidolysis. thieme-connect.de The benzyl ester is typically removed by acidolysis, often concurrently with cleavage from the resin in Boc-based SPPS, or separately depending on the resin and strategy employed. peptide.com
Compatibility with Boc/Bzl Protection Schemes in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the synthesis of peptides, involving the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support iris-biotech.de. Two primary protection strategies dominate SPPS: the Boc/Bzl (tert-butyloxycarbonyl/benzyl) scheme and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) scheme iris-biotech.deiris-biotech.de.
In the Boc/Bzl strategy, the α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by benzyl (Bzl) or related acid-labile groups iris-biotech.deiris-biotech.de. The carboxyl group of the C-terminal amino acid is attached to the resin, often via a benzyl ester linkage peptide.com. This compound, with its benzyl ester, aligns well with the Bzl side-chain protection commonly used in Boc chemistry for residues like serine, threonine, and tyrosine bachem.comuwec.edu. The Z group on the amino terminus of this compound is also acid-labile, although typically removed under different conditions (e.g., hydrogenolysis) compared to the Boc group bachem.comgoogle.com.
While the Fmoc/tBu strategy is often preferred due to its orthogonality and milder deprotection conditions, the Boc/Bzl approach, which utilizes benzyl-based side-chain protection like that found in this compound, can offer advantages for certain peptide sequences or modifications iris-biotech.depeptide.com. For instance, Boc/Bzl is sometimes favored for the synthesis of long or difficult sequences and base-sensitive peptides peptide.com. The benzyl ester in this compound, like other benzyl-based protecting groups in this scheme, is typically cleaved using strong acids such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), or by catalytic hydrogenation iris-biotech.depeptide.combachem.comgoogle.com. The compatibility of this compound with the acid-labile benzyl protection of the serine hydroxyl group (Ser(Bzl)) is relevant in Boc-based SPPS where Ser(Bzl) is a common building block uwec.edu.
Challenges and Strategies for Overcoming Aggregation in this compound containing Peptides
Peptide aggregation during SPPS is a significant challenge that can lead to incomplete reactions, truncated sequences, and low yields peptide.com. The propensity for aggregation is influenced by various factors, including the amino acid sequence, the protecting groups used, and the solvent system. Peptides containing hydrophobic or β-sheet-forming sequences are particularly prone to aggregation.
While the provided information does not specifically detail aggregation challenges directly linked to the presence of this compound as a monomer during synthesis, the resulting peptides containing serine residues, especially those with hydrophobic characteristics imparted by protecting groups like benzyl esters, can contribute to aggregation issues peptide.com. Strategies to overcome aggregation in SPPS, generally applicable to peptides containing various amino acids including serine derivatives, include:
Solvent Optimization: Using highly solvating solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or mixtures containing chaotropic salts can disrupt aggregates.
Temperature Control: Elevated temperatures can sometimes reduce aggregation.
Resin Selection: Different resins can influence peptide solvation and flexibility, impacting aggregation.
Pseudoprolines: Incorporating pseudoproline dipeptides can disrupt β-sheet formation and reduce aggregation.
Microwave-Assisted Synthesis: Microwave irradiation can enhance solvation and reaction kinetics, mitigating aggregation.
In the context of Boc/Bzl chemistry where this compound could be used (though typically the N-terminus would be Boc-protected for the growing chain), aggregation tends to be less problematic compared to Fmoc/tBu synthesis because the peptide-resin is in a charged state during the coupling cycles, which can reduce intermolecular interactions peptide.com. However, aggregation can still occur, particularly with challenging sequences.
Site-Selective Incorporation and Post-Assembly Modifications
Site-selective incorporation of amino acids and subsequent post-assembly modifications are crucial for creating peptides and proteins with tailored functions nih.gov. This compound, as a protected serine derivative, can be incorporated into a peptide sequence at a specific position during synthesis. The protecting groups (Z and OBzl) allow for controlled coupling reactions, ensuring that the serine residue is incorporated at the desired site without unwanted side reactions involving the amino or carboxyl groups smolecule.com.
Post-assembly modifications involve chemically altering the peptide chain after it has been synthesized and cleaved from the resin. The benzyl ester group on the serine side chain (or as the C-terminal protection in this compound) can be selectively removed under specific conditions, such as catalytic hydrogenation or treatment with mild acid, to reveal the free carboxyl group bachem.comgoogle.com. This deprotection allows for further modifications at the serine residue's carboxyl position or at the C-terminus of the peptide.
While the search results did not provide specific examples of post-assembly modifications directly utilizing the this compound moiety after its incorporation and peptide assembly, the principle of using selectively cleavable protecting groups like the benzyl ester for downstream modifications is well-established in peptide chemistry bachem.comgoogle.com. The exposed hydroxyl group of serine itself, once the peptide is deprotected, is also a common site for post-translational modifications like phosphorylation or glycosylation, which can be mimicked or introduced synthetically arizona.edusci-hub.se. Site-selective modifications of peptides and proteins are an active area of research, often employing strategies that target specific amino acid residues or introduced functional handles nih.gov.
Chemoenzymatic Copolymerization of Amino Acids Featuring Benzyl Ester Groups
Chemoenzymatic polymerization utilizes enzymes, often proteases, to catalyze the formation of peptide bonds acs.orgnih.gov. This approach offers advantages such as stereoselectivity and the ability to polymerize unprotected or selectively protected amino acid derivatives in aqueous or mixed-organic media nih.govresearchgate.net.
Research has shown that the benzyl ester group on amino acid monomers can significantly influence the efficiency and substrate specificity of enzyme-catalyzed copolymerization acs.orgnih.gov. Studies using papain as a catalyst demonstrated that amino acid monomers with benzyl ester groups, such as alanine (B10760859) benzyl ester (Ala-OBzl) and glycine (B1666218) benzyl ester (Gly-OBzl), exhibited higher reactivity and enhanced polymerization efficiency compared to methyl, ethyl, or tert-butyl esters acs.orgnih.gov. The benzyl ester group was found to enhance substrate affinity and broaden the substrate specificity of the enzyme catalyst acs.orgnih.gov.
While the specific chemoenzymatic copolymerization of this compound is not explicitly detailed in the search results, the findings regarding the positive influence of the benzyl ester group on the enzymatic polymerization of other amino acids like alanine and glycine are highly relevant acs.orgnih.gov. This suggests that serine monomers featuring benzyl ester groups, potentially including this compound or H-Ser-OBzl, could be amenable to chemoenzymatic polymerization, potentially yielding polypeptides with controlled sequences or compositions. The use of serine ethyl ester (Ser-OEt) in papain-catalyzed chemoenzymatic polymerization without side-chain protection on the hydroxyl group has been reported, indicating the potential for enzymatic polymerization of serine derivatives nih.govresearchgate.net. However, the presence of the benzyl ester on the carboxyl group, as in this compound, would likely impact the enzyme's interaction and the polymerization outcome, potentially enhancing efficiency based on the observations with other amino acid benzyl esters acs.orgnih.gov.
Protective Group Chemistry and Orthogonality in the Context of Z Ser Obzl
Orthogonal Protection Strategies in Peptide Synthesis
Orthogonal protection involves the use of two or more protecting groups that can be removed selectively under different chemical conditions, without affecting other protected functional groups or the growing peptide chain. This selectivity allows for the controlled, stepwise deprotection and coupling required for sequential peptide synthesis. iris-biotech.deiris-biotech.de The principle of selective protection and deprotection was recognized as a prerequisite for successful peptide synthesis early on. thieme-connect.de Temporary protecting groups are typically removed after each coupling step, while permanent or semi-permanent groups remain in place until the final steps of the synthesis. iris-biotech.dethieme-connect.de
In the context of Z-Ser-OBzl, the Z group (Benzyloxycarbonyl) and the OBzl group (Benzyl ester) represent a protection scheme historically significant in peptide synthesis, particularly in solution-phase methods. peptide.combachem.com While not considered truly orthogonal in the same way as the widely used Fmoc/tBu strategy due to overlapping lability to strong acid, they can be selectively cleaved under carefully controlled conditions. iris-biotech.debiosynth.com
Z-Group as a Temporary Nα-Protecting Group Removable by Catalytic Hydrogenation
The Benzyloxycarbonyl (Z or Cbz) group is a urethane-type protecting group widely used for the temporary protection of the α-amino group in peptide synthesis. thieme-connect.debachem.com Its pioneering discovery by Bergmann and Zervas was a significant milestone in peptide chemistry. thieme-connect.de The Z group is typically introduced by reaction of the amino acid or peptide derivative with benzyl (B1604629) chloroformate or related reagents. thieme-connect.demasterorganicchemistry.com
A key characteristic of the Z group is its mild and selective removal by catalytic hydrogenation. thieme-connect.demasterorganicchemistry.comrsc.org This deprotection is commonly carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. masterorganicchemistry.comrsc.org The process involves the hydrogenolytic cleavage of the benzyl-oxygen bond, yielding the free amine, carbon dioxide, and toluene (B28343) as byproducts. rsc.orglibretexts.org This method is advantageous as it occurs under neutral conditions, which is beneficial for acid- or base-sensitive functional groups. masterorganicchemistry.com However, catalytic hydrogenation can be problematic in the presence of sulfur-containing amino acids like methionine and cysteine, which can poison the metal catalyst. thieme-connect.dersc.org
Benzyl Ester (OBzl) as a Permanent Protecting Group for Carboxyl and Side-Chain Hydroxyls
The benzyl ester (OBzl) group is frequently employed for the protection of the carboxyl group of amino acids and peptides, as well as the hydroxyl groups of amino acids like serine, threonine, and tyrosine. iris-biotech.delibretexts.orguwec.edu In this compound, the OBzl group protects both the C-terminal carboxyl and the serine side-chain hydroxyl. smolecule.com Benzyl esters are typically introduced via standard esterification methods. libretexts.org
Unlike the temporary Z group, the benzyl ester is generally considered a more permanent protecting group in the context of Z/OBzl chemistry, remaining intact during the stepwise removal of the Nα-protecting group during peptide elongation. thieme-connect.de
While both Z and OBzl groups contain benzyl moieties and can be cleaved by catalytic hydrogenation or strong acids, their reactivity profiles allow for differential deprotection under controlled conditions. iris-biotech.depublish.csiro.au
The Z group is readily cleaved by catalytic hydrogenation under relatively mild conditions. thieme-connect.dersc.org It can also be removed by treatment with strong acids such as HBr in acetic acid or anhydrous HF. peptide.combachem.com
Benzyl esters, while also susceptible to catalytic hydrogenation, are generally more resistant to acidolysis compared to the Z group. iris-biotech.depublish.csiro.au Cleavage of benzyl esters typically requires stronger acidic conditions, such as concentrated HBr in acetic acid or anhydrous HF, or prolonged exposure to less acidic conditions. libretexts.org They can also be removed by saponification (alkaline hydrolysis), although this method must be carefully controlled to avoid epimerization or degradation of the peptide. libretexts.orgchemistrydocs.com
The differential lability allows for strategies where the Z group is removed hydrogenolytically at each step to allow for chain elongation, while the benzyl ester remains until the final deprotection step, often carried out with a strong acid or by prolonged hydrogenation. thieme-connect.depublish.csiro.au However, the overlapping acid lability means that achieving complete selectivity can be challenging, particularly with increasing peptide complexity. iris-biotech.de
Deprotection steps in peptide synthesis can be accompanied by undesirable side reactions. One significant side reaction, particularly relevant when considering carboxyl-protecting groups, is aspartimide formation. This occurs when an aspartic acid residue's side-chain carboxyl group, if inappropriately protected or deprotected, undergoes intramolecular cyclization with the backbone amide nitrogen of the following amino acid, forming a five-membered succinimide (B58015) ring (aspartimide). biotage.comrsc.org This can lead to peptide chain cleavage or rearrangement upon subsequent reaction with nucleophiles. biotage.comrsc.org
While aspartimide formation is more commonly discussed in the context of Fmoc chemistry and Asp(OtBu), the use of benzyl esters for aspartic acid side-chain protection in Boc/Bzl strategies can also be susceptible to this rearrangement, particularly under acidic or basic conditions. uwec.edu Strategies to prevent aspartimide formation include the careful choice of deprotection conditions (e.g., lower temperatures or specific additives during acid cleavage) and the use of modified protecting groups or backbone protection, although these are more often associated with Fmoc chemistry. biotage.compeptide.comiris-biotech.de Although this compound involves serine, not aspartic acid, the principle of preventing side reactions during deprotection is universally important in peptide synthesis. For serine's hydroxyl protected as a benzyl ether (analogous to the benzyl ester of a carboxyl), potential side reactions during deprotection, particularly under strong acid conditions, could involve dehydration or other modifications of the serine residue.
Differential Reactivity and Cleavage Conditions for Z and OBzl Groups
Comparison of Z/OBzl with Fmoc/tBu Protection Schemes
The Z/OBzl (or Boc/Bzl) protection scheme was historically dominant, especially in solution-phase peptide synthesis. peptide.combachem.comiris-biotech.de The Boc group, like Z, is acid-labile, and the Boc/Bzl strategy relies on the differential acid lability of the Boc group (removed by moderate acid like TFA) and benzyl-based permanent protecting groups (removed by strong acid like HF). seplite.comnih.gov
The Fmoc/tBu strategy has largely replaced Boc/Bzl in solid-phase peptide synthesis (SPPS) and is often preferred due to its orthogonality. peptide.comiris-biotech.de In Fmoc/tBu synthesis, the Fmoc group is removed by a base (typically piperidine), while the tert-butyl (tBu) based side-chain protecting groups and the resin linkage are cleaved by acid (typically TFA). iris-biotech.deiris-biotech.de This allows for milder deprotection conditions compared to the strong acid required in the final step of Boc/Bzl synthesis. nih.govpeptide.com
A comparison of the two schemes is presented in the table below:
| Feature | Z/OBzl (or Boc/Bzl) Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | Z (Benzyloxycarbonyl) or Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Nα-Deprotection Method | Catalytic Hydrogenation (Z) or Acidolysis (Boc) | Base-catalyzed β-elimination (Piperidine) |
| Side-Chain/Carboxyl Protection | Benzyl (Bzl) or Benzyl-based esters/ethers | tert-Butyl (tBu) or tBu-based esters/ethers |
| Side-Chain/Carboxyl Deprotection | Strong Acidolysis (e.g., HF, HBr/AcOH) or Hydrogenation (OBzl) | Acidolysis (e.g., TFA) |
| Orthogonality | Quasi-orthogonal (differential acid lability) biosynth.com | Orthogonal (base vs. acid lability) iris-biotech.de |
| Typical Application | Solution Phase Peptide Synthesis bachem.com | Solid Phase Peptide Synthesis iris-biotech.de |
| Acid Sensitivity | Requires strong acid for final deprotection | Uses milder acid for final deprotection |
| Base Sensitivity | Generally more compatible with base-sensitive peptides peptide.com | Nα-deprotection uses base |
While Fmoc/tBu offers advantages in terms of milder final cleavage conditions and broader orthogonality, Boc/Bzl (and thus Z/OBzl principles) can still be useful, particularly for the synthesis of certain types of peptides or in specific solution-phase strategies. peptide.comwikipedia.org
Stereochemical Considerations in Protection and Deprotection Reactions
Maintaining the stereochemical integrity of amino acid residues is paramount in peptide synthesis, as racemization can lead to the formation of diastereomers with altered biological activity. thieme-connect.de Both protection and deprotection steps must be carefully controlled to minimize or prevent racemization at the chiral α-carbon. thieme-connect.de
The Z group, being a urethane-type protecting group, generally suppresses racemization during the activation and coupling steps of peptide synthesis. chemistrydocs.com This is one of the reasons for its historical success.
Deprotection reactions, however, can potentially induce racemization depending on the conditions used. For Z deprotection by catalytic hydrogenation, racemization is generally not a significant issue as the reaction proceeds through a mild mechanism that does not typically involve intermediates prone to epimerization at the α-carbon.
Benzyl ester cleavage, particularly under basic conditions (saponification), can be more susceptible to racemization, especially if the α-carbon has a relatively acidic proton. libretexts.org Acidic cleavage conditions, while effective for removing benzyl esters, must also be carefully controlled to avoid acid-catalyzed racemization, although this is less common for simple alkyl esters compared to activated carboxyl derivatives.
In the context of this compound, the serine residue has a chiral α-carbon. The protection and subsequent deprotection of the amino and carboxyl groups, as well as the side-chain hydroxyl (protected as a benzyl ether, analogous to the benzyl ester), must be performed under conditions that preserve the stereochemistry at this center. The choice of reagents, solvents, temperature, and reaction time are all critical factors in minimizing racemization during the synthesis and deprotection of peptides containing protected amino acids like serine.
Minimizing Racemization during Amide Bond Formation
Racemization, the conversion of a chiral amino acid from one enantiomer (e.g., L) to its mirror image (D), is a significant challenge in peptide synthesis as it can lead to products with altered or no biological activity. researchgate.netmdpi.com The α-carbon of an amino acid is particularly susceptible to racemization, especially under basic conditions or during the activation of the carboxyl group for amide bond formation. mdpi.combachem.comalchemyst.co.uk
The Z (benzyloxycarbonyl) group, protecting the α-amino group in this compound, plays a crucial role in minimizing racemization. Urethane-type protecting groups like Z, Boc, and Fmoc are known to suppress racemization during the activation and coupling steps compared to acyl-protected amino acids. wiley-vch.debachem.comsci-hub.senih.gov This is because the electron distribution in urethanes prevents the facile formation of the oxazol-5(4H)-one intermediate, which is a primary pathway for racemization during peptide coupling, particularly with activated carboxyl groups. mdpi.comsci-hub.se
While the Z group generally provides good protection against racemization, the specific coupling reagent and reaction conditions employed are also critical. Certain coupling methods and the presence of bases can still induce some level of racemization. bachem.comoup.comcdnsciencepub.com For instance, studies have shown that while urethane-protected amino acids generally resist racemization, the choice of coupling reagent significantly impacts the extent of this side reaction. bachem.comoup.com The benzyl ester (OBzl) protecting the carboxyl group in this compound is typically less directly involved in the racemization mechanism at the α-carbon during amide bond formation, as racemization primarily concerns the activation of the carboxyl group of the acylating amino acid.
Research findings highlight the importance of selecting appropriate coupling conditions to maintain stereochemical integrity. For example, studies investigating racemization in the synthesis of histidine-containing peptides, which can be prone to epimerization, have demonstrated varying levels of racemization depending on the coupling method used, even with Z-protected amino acids. oup.com The use of specific reagents and the absence or presence of certain bases can influence the degree of racemization observed. bachem.comoup.comcdnsciencepub.com
Impact of Deprotection Conditions on Stereochemical Integrity
The removal of protecting groups is a critical step in peptide synthesis, and the conditions used must be carefully controlled to avoid degradation of the peptide or racemization of chiral centers. For this compound, both the Z group and the benzyl ester are commonly removed by catalytic hydrogenation. masterorganicchemistry.comrsc.orgcommonorganicchemistry.com This method typically involves treatment with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent. masterorganicchemistry.comrsc.orgcommonorganicchemistry.com
Catalytic hydrogenation is generally considered a mild method that preserves stereochemical integrity. masterorganicchemistry.com The mechanism involves the reductive cleavage of the benzyl-oxygen bond for both the Z group (a benzyloxycarbonyl carbamate) and the benzyl ester. thieme-connect.demasterorganicchemistry.com This process usually occurs without affecting the chiral center of the amino acid residue.
However, the deprotection conditions, including the choice of catalyst, solvent, temperature, and the presence of additives, can influence the efficiency and selectivity of the reaction and potentially lead to side reactions, although racemization during Z and OBzl deprotection by hydrogenation is less common compared to coupling steps or other deprotection methods like strong acidolysis or saponification under harsh basic conditions. researchgate.netmdpi.comcdnsciencepub.com
While catalytic hydrogenation is generally mild, certain factors can be important. For instance, the presence of impurities or specific functional groups elsewhere in the peptide chain might interfere with the catalyst or require modified conditions. thieme-connect.de Additionally, alternative deprotection methods for benzyl esters, such as treatment with strong acids or bases, are generally avoided in peptide synthesis due to the higher risk of side reactions, including hydrolysis of peptide bonds or racemization, particularly under basic conditions which can abstract the α-proton. mdpi.comalchemyst.co.ukcdnsciencepub.com
Studies on deprotection of other protected amino acids and peptides provide insights into potential issues. For example, saponification (hydrolysis with base) of methyl esters has been shown to cause significant racemization in some cases, highlighting the sensitivity of chiral centers to basic conditions during deprotection. cdnsciencepub.com While benzyl esters are typically cleaved by hydrogenation, this underscores the importance of choosing deprotection methods compatible with maintaining stereochemistry.
Applications of Z Ser Obzl in Bio Organic and Medicinal Chemistry Research
Enzymatic Reactions and Biocatalysis Involving Z-Ser-OBzl this compound can participate in enzymatic reactions, particularly in biocatalysis applications aimed at peptide synthesis and modificationnih.govresearchgate.netpsu.eduacs.org. Enzymes, such as proteases, can catalyze peptide bond formation under specific conditions, and protected amino acid derivatives like this compound can serve as substrates or acyl donors in these processesthieme-connect.deresearchgate.net.
Transgalactosylation of Serine Derivatives
This compound and other protected serine derivatives have been investigated as acceptor substrates in enzymatic transgalactosylation reactions. These reactions, catalyzed by enzymes such as β-galactosidase from Escherichia coli, allow for the synthesis of galactosylated serine derivatives. Studies have explored the efficiency of transgalactosylation for various serine and threonine derivatives under different reaction conditions, including the choice of galactosyl donor and solvent systems researchgate.net.
Research has shown that the structure of the serine derivative, particularly the nature of the protecting groups, influences the transgalactosylation yield and reaction rate. For N-carboxy benzyl (B1604629) L-serine benzyl ester (this compound), a bioconversion yield of 23.2% was achieved in a heptane:buffer (70:30) medium using ortho-nitrophenyl-β-D-galactoside (ONPG) as the donor. With lactose (B1674315) as the donor, the yield in a buffer system was 3.94% researchgate.net.
Comparative studies with other protected serine methyl esters, such as N-Boc-Ser-OMe and N-Z-Ser-OMe, have indicated differences in initial reaction rates. N-Boc-Ser-OMe showed a faster initial rate (7816.8 μmol/L.h) compared to N-Z-Ser-OMe (4680.0 μmol/L.h) and N-Boc-Ser-OBzl (370.8 μmol/L.h) when using lactose as the donor, suggesting variations in enzyme affinity influenced by the protecting groups researchgate.net. The larger size of the C-protecting group in N-Boc-Ser-OBzl may sterically hinder its optimal positioning within the enzyme's active site, leading to a slower rate despite potentially high binding affinities researchgate.net.
| Serine Derivative | Donor | Medium | Bioconversion Yield (%) | Initial Rate (μmol/L.h) |
| This compound | ONPG | Heptane:Buffer (70:30) | 23.2 | N/A |
| This compound | Lactose | Buffer | 3.94 | N/A |
| N-Boc-Ser-OMe | Lactose | N/A | N/A | 7816.8 |
| N-Z-Ser-OMe | Lactose | N/A | N/A | 4680.0 |
| N-Boc-Ser-OBzl | Lactose | N/A | N/A | 370.8 |
Note: N/A indicates data not explicitly provided in the source snippet for that specific entry.
Microwave-Assisted Enzymatic Reactions for Enhanced Efficiency
Microwave irradiation has been explored as a method to enhance the efficiency of various enzymatic reactions. Studies across different enzyme systems, such as lipases, cellulase, and polymerases, have demonstrated that microwave assistance can lead to reduced reaction times, increased reaction rates, and potentially lower activation energies compared to conventional heating methods researchgate.netmdpi.comresearchgate.netnih.gov.
The principle behind microwave-assisted enzymatic reactions involves the rapid and direct heating of the reaction mixture, which can accelerate the catalytic activity of the enzyme researchgate.net. This technique has shown promise in the synthesis of various compounds, including those with medicinal significance mdpi.com. For instance, in lipase-catalyzed esterification and transesterification reactions, microwave irradiation has been reported to increase reaction rates significantly mdpi.comresearchgate.net.
While specific studies detailing the microwave-assisted enzymatic transgalactosylation of this compound were not prominently found in the search results, the general benefits observed in other enzymatic systems suggest the potential for applying this technique to enhance the efficiency of transgalactosylation reactions involving serine derivatives. It is important to note that optimizing conditions is crucial, as excessive temperatures under microwave irradiation can potentially lead to enzyme denaturation mdpi.comresearchgate.net. In peptide synthesis, microwave assistance has been used to improve coupling yields but has also been associated with increased rates of side reactions like beta-elimination, particularly with certain protected phosphoserine derivatives rsc.orgacs.org.
Investigation of Protein Phosphorylation and Post-Translational Modifications
Protein phosphorylation is a critical post-translational modification that regulates a vast array of cellular functions and is a central component of numerous signaling pathways creative-proteomics.comresearchgate.net. The ability to synthesize and study phosphorylated peptides and proteins is essential for understanding the roles of specific phosphorylation events in biological processes rsc.orgresearchgate.net. This compound and related protected serine derivatives are valuable chemical tools in this area of research, particularly in the synthesis of phosphoserine-containing peptides.
Synthesis of Phosphorylated Peptides as Chemical Tools
The synthesis of phosphorylated peptides is often achieved using the "building block" approach, where protected phosphorylated amino acids are incorporated during solid-phase peptide synthesis (SPPS) rsc.org. Protected phosphoserine derivatives serve as key building blocks for introducing phosphoserine residues into synthetic peptides.
Examples of protected phosphoserine building blocks used in peptide synthesis include Fmoc-Ser(PO(OBzl)OH)-OH and Z-Ser[PO(OTc)2]-OBzl rsc.orggoogle.comnih.govnih.govnih.gov. Fmoc-Ser(PO(OBzl)OH)-OH has been widely used in Fmoc-based SPPS for incorporating phosphoserine rsc.orggoogle.comnih.govnih.gov. Z-Ser[PO(OTc)2]-OBzl has also been synthesized in high yields for use in phosphopeptide synthesis nih.gov.
The synthesis of phosphorylated peptides, especially those with multiple or clustered phosphorylation sites, can be challenging due to factors such as steric hindrance and the lability of the phosphate (B84403) group under the basic conditions used for Fmoc deprotection, which can lead to beta-elimination acs.orgnih.gov. Despite these challenges, the development and use of protected phosphoserine building blocks have enabled the synthesis of various phosphopeptides, which serve as essential chemical tools for investigating protein phosphorylation rsc.orgnih.govnih.gov. These synthetic phosphopeptides are used in studies to understand the impact of phosphorylation on protein structure, interactions, and function.
Studies on Hydrolysis-Stable Mimics of Phosphorylated Amino Acids
The transient nature of protein phosphorylation in biological systems, due to the action of phosphatases, can make its study challenging biorxiv.orgiris-biotech.de. To overcome this, hydrolysis-stable mimics of phosphorylated amino acids have been developed. These mimics are designed to structurally and functionally resemble phosphorylated residues but are resistant to enzymatic hydrolysis by phosphatases biorxiv.orgiris-biotech.de.
While this compound itself is not a hydrolysis-stable mimic, research into stable mimics is directly relevant to the field of protein phosphorylation studies where this compound derivatives are used for phosphopeptide synthesis. Stable mimics, such as phosphono-amino acid derivatives (e.g., Pma as a mimic for phosphoserine), provide valuable tools for investigating the effects of permanent negative charge or structural changes induced by phosphorylation on protein behavior and interactions biorxiv.orgiris-biotech.de. These mimics are incorporated into peptides or proteins to study phosphorylation-dependent processes in cellular contexts where native phosphopeptides would be rapidly dephosphorylated iris-biotech.de.
Implications for Studying Signaling Pathways and Protein Function
Synthetic phosphopeptides and hydrolysis-stable mimics derived from research utilizing protected amino acids like this compound are indispensable tools for dissecting the roles of protein phosphorylation in signaling pathways and protein function rsc.orgresearchgate.netnih.govbiorxiv.org. By providing access to defined phosphorylated species, researchers can investigate how specific phosphorylation events influence protein conformation, protein-protein interactions, enzymatic activity, and cellular localization rsc.orgcreative-proteomics.comresearchgate.netbiorxiv.org.
Studies using these tools have contributed significantly to understanding various biological processes regulated by phosphorylation, including cell growth, differentiation, apoptosis, and immune responses creative-proteomics.comnih.govnih.gov. For example, synthetic phosphopeptides have been used to study the activation of signaling proteins in T-cell activation rsc.org and to quantitatively measure protein phosphorylation states in cardiac muscle, providing insights into cardiac function and disease nih.govnih.gov. The use of stable mimics allows for sustained investigation of phosphorylation effects in cellular environments, helping to elucidate the implications of phosphorylation in complex signaling networks biorxiv.orgiris-biotech.denih.gov. Ultimately, research involving protected serine derivatives like this compound facilitates the creation of tools necessary to unravel the intricate regulatory mechanisms governed by protein phosphorylation and its implications in health and disease rsc.orgcreative-proteomics.comresearchgate.netbiorxiv.orgnih.govnih.gov.
Analytical Methodologies in Z Ser Obzl Research
Spectroscopic Characterization in Academic Research
Spectroscopic methods provide detailed information about the molecular structure and composition of Z-Ser-obzl. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a primary technique for confirming the chemical structure of this compound. Both ¹H NMR and ¹³C NMR are routinely used to analyze the arrangement of atoms and the types of chemical bonds present. For instance, ¹H NMR spectra provide characteristic signals for the protons in the benzyloxycarbonyl (Z) group, the benzyl (B1604629) ester (OBzl) group, and the serine backbone rsc.org. Chemical shifts, splitting patterns, and integration of these signals allow for definitive structural assignment and verification of the molecule's integrity rsc.orgresearchgate.net. Studies have reported using NMR spectrometers operating at frequencies such as 250 MHz, 400 MHz, and 500 MHz for analyzing related protected amino acids and peptides, with chemical shifts often referenced to internal standards like tetramethylsilane (B1202638) (TMS) or residual deuterated solvent signals rsc.orgresearchgate.netrsc.org.
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a powerful technique for determining the molecular weight of this compound and assessing its purity by identifying the presence of impurities. Techniques such as Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI) are commonly applied rsc.orgresearchgate.netrsc.orgrsc.org. MS provides a mass-to-charge ratio (m/z) for the molecule or its fragments, which can be matched to the calculated molecular weight of this compound (329.35 g/mol ) chemicalbook.comtcichemicals.comchemsrc.com. High-resolution mass spectrometry (HRMS), such as ESI-TOF, offers accurate mass measurements that can confirm the elemental composition of the compound rsc.org. ESI-MS has been reported for analyzing protected amino acids and peptides, providing characteristic [M+H]⁺ ions rsc.orgrsc.orgrsc.org. For example, ESI-MS has shown m/z values corresponding to the protonated molecule for related protected peptides rsc.orgrsc.org.
Chromatographic Techniques for Analysis and Purification
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
HPLC is widely used for both analytical and preparative purposes in this compound research rsc.orgrsc.orgchemsrc.comrsc.orgfishersci.catandfonline.com. Analytical HPLC is employed to determine the purity of synthesized this compound and to monitor the progress of reactions, such as coupling or deprotection steps rsc.orgrsc.orgtandfonline.com. Various stationary phases and mobile phase systems are utilized, including reversed-phase HPLC with C18 columns and gradients of acetonitrile (B52724) in water, often containing a small percentage of trifluoroacetic acid (TFA) rsc.orgrsc.org. UV detection at wavelengths like 220 nm or 254 nm is common for monitoring the elution of this compound due to the presence of the aromatic rings in the Z and OBzl groups rsc.orgtandfonline.com. Preparative HPLC allows for the purification of this compound from crude reaction mixtures to obtain material of high purity for subsequent steps rsc.orgrsc.org. Purity exceeding 97% by HPLC is often specified for commercially available this compound fishersci.ca.
Thin-Layer Chromatography (TLC) for Reaction Progress Evaluation
TLC is a simple, rapid, and cost-effective technique frequently used to qualitatively monitor the progress of reactions involving this compound rsc.orgoup.comsemanticscholar.org. By comparing the retention factor (Rf) values of the starting materials, product, and byproducts on a stationary phase (commonly silica (B1680970) gel) using various solvent systems, chemists can quickly assess the completion of a reaction and the complexity of the mixture rsc.orgoup.comsemanticscholar.org. Visualization is typically done using UV light or by staining with indicators like ninhydrin (B49086) or chlorine-tolidine reagent researchgate.netsemanticscholar.org. TLC is particularly useful in the initial stages of method development and for quick checks during synthesis rsc.orgoup.com.
Optical Rotation Measurements for Enantiomeric Purity
Optical rotation is a crucial measurement for confirming the enantiomeric purity of chiral compounds like L-Z-Ser-obzl. Since this compound is derived from the naturally occurring L-serine, it is expected to be optically active. The specific rotation ([α]) is measured at a defined wavelength (typically the sodium D line, 589 nm) and temperature, in a specific solvent and concentration rsc.orgresearchgate.netchemicalbook.comaksci.comxdbiochems.com. The observed optical rotation is compared to literature values for enantiomerically pure this compound to determine the enantiomeric excess or purity rsc.orgchemicalbook.comaksci.comxdbiochems.com. For L-Z-Ser-obzl, reported specific rotation values are around +5° (c=1 in chloroform) at 20°C chemicalbook.comxdbiochems.com. Optical rotation measurements are often performed using polarimeters rsc.orgresearchgate.net.
Future Directions and Emerging Research Avenues for Z Ser Obzl
Development of Novel Z-Ser-OBzl Derivatives for Specific Research Challenges
Future research directions include the synthesis and application of novel derivatives based on the this compound scaffold. Modifications can target the protecting groups, the serine side chain, or incorporate additional functionalities to impart specific properties. For instance, the synthesis of Z-Ser(PO3R2)-OH derivatives, where R represents various groups like phenyl, ethyl, methyl, benzyl (B1604629), or t-butyl, has been explored to facilitate the incorporation of phosphorylated serine residues into peptides researchgate.netresearchgate.netresearchgate.net. This is crucial for studying phosphorylation, a key post-translational modification in biological systems.
Another area involves integrating the this compound motif into larger, more complex molecular architectures, such as peptidomimetics or enzyme inhibitors. For example, a Boc-Ser(OBzl)-Leu-Leucinal derivative was synthesized and evaluated as a proteasome inhibitor, demonstrating the potential of incorporating protected serine esters into biologically active compounds mdpi.com. The broader strategy of modifying amino acids to create peptidomimetics with enhanced properties, such as increased stability or altered biological activity, represents a significant research challenge where novel this compound derivatives could play a role mdpi.com. Further exploration of modifications to the Z and OBzl protecting groups themselves could yield derivatives with orthogonal deprotection strategies, offering greater flexibility in complex syntheses.
Green Chemistry Approaches in this compound Synthesis and Application
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce or eliminate the use and generation of hazardous substances. While specific green synthesis methods for this compound itself are not extensively detailed in the provided information, research into more sustainable approaches for related amino acid derivatives and their applications is ongoing.
One promising area is the use of enzymatic methods. For example, β-galactosidase from Escherichia coli has been utilized for the enzymatic synthesis of galactosylated serine and threonine derivatives, including N-Z-Ser-OMe and N-Boc-Ser-OBzl mdpi.com. This biocatalytic approach offers advantages such as high specificity, milder reaction conditions (often aqueous), and reduced waste compared to traditional chemical methods.
The transgalactosylation reactions involving serine/threonine derivatives have been studied in different reaction media, including biphasic systems mdpi.com. Table 1 shows examples of transgalactosylation yields and initial reaction rates for various protected serine/threonine derivatives using different sugar donors and reaction systems.
Table 1: Transgalactosylation of Protected Serine/Threonine Derivatives
| Acceptor Substrate | Sugar Donor | Reaction System | Yield (%) | Initial Rate (μmol/L.h) |
| N-Z-Ser-OMe | ONPG | Heptane:Buffer (70:30) | 23.2 | 4680.0 |
| N-Z-Ser-OMe | Lactose (B1674315) | Buffer | 3.9 | 1600.0 |
| N-Boc-Ser-OBzl | Lactose | Heptane:Buffer (70:30) | <0.1-0.6 | 40.0-200.0 |
| N-Z-Ser-OBzl | Lactose | Heptane:Buffer (70:30) | <0.1-0.6 | 40.0-200.0 |
| N-Boc-Ser-OMe | Lactose | Buffer | - | 7816.8 |
| N-Z-Thr-OMe | ONPG | - | 3.70 | 4437.2 |
| N-Z-Thr-OH | Lactose | - | 3.38 | 920.4 |
Future green chemistry efforts could focus on developing more efficient biocatalytic routes for the synthesis of this compound itself, exploring alternative, less hazardous solvents for reactions involving this compound, and designing synthetic strategies that minimize protection and deprotection steps.
Computational Chemistry in Predicting Reactivity and Conformation of this compound Containing Molecules
Computational chemistry plays a vital role in understanding the behavior of molecules and predicting their properties, including reactivity and conformation. These tools are increasingly applied to amino acid derivatives and peptides.
Computational methods, such as Molecular Mechanics and Density Functional Theory (DFT), are used for conformational analysis of amino acid conjugates and peptides mdpi.comresearchgate.net. This helps in understanding the preferred three-dimensional structures of molecules containing the this compound unit, which can influence their reactivity and interactions.
Docking simulations are another valuable computational tool used to predict how molecules bind to biological targets, such as enzymes. Studies have utilized docking simulations to investigate the binding of serine/threonine derivatives, including N-Boc-Ser-OBzl and N-Z-Ser-OBzl, to the active site of β-galactosidase mdpi.com. These simulations can provide insights into the factors governing substrate specificity and potentially guide the design of novel derivatives with improved reactivity or selectivity in enzymatic transformations. The correlation between computationally predicted binding affinities and experimental reaction rates can help refine predictive models mdpi.com.
Integration of this compound in Automated Synthesis Platforms
Automated synthesis platforms, particularly in peptide synthesis, have revolutionized the efficiency and throughput of generating complex molecules. While this compound has historically been more associated with solution-phase peptide synthesis, the principles of automated synthesis are highly relevant for its future applications.
This compound serves as a protected amino acid building block fishersci.cabachem.comiris-biotech.de. Automated solid-phase peptide synthesis (SPPS) platforms are designed to incorporate protected amino acids sequentially to build peptide chains researchgate.netbiorxiv.org. The availability of protected amino acid derivatives in suitable forms, such as crystalline solids, is advantageous for automated synthesis workflows researchgate.net.
Although Fmoc chemistry is currently the prevalent strategy in automated SPPS, advancements in automation could potentially facilitate the increased use of Z-protected amino acids or their integration into hybrid synthetic strategies. The development of automated platforms for synthesizing modified peptides, including those containing phosphorylated residues introduced via derivatives like Z-Ser(PO3R2)-OH, is an active area of research researchgate.net. Future directions may involve optimizing automated procedures for incorporating this compound and its novel derivatives into peptides and peptidomimetics, potentially expanding the scope of molecules accessible through automated synthesis.
Exploration of this compound in Advanced Materials Science
The incorporation of amino acid derivatives into advanced materials is an emerging field with potential applications in areas such as drug delivery, biomaterials, and electronics. While direct applications of this compound in advanced materials are not extensively documented, related protected amino acids have been used as building blocks for functional polymers.
For example, amphiphilic block copolymers containing protected amino acids like β-benzyl-l-aspartate (Asp(OBzl)), which shares the benzyl ester moiety with this compound, have been synthesized and explored for forming micelles for drug delivery applications mdpi.com. These polymers can self-assemble into well-defined nanostructures, highlighting the potential of incorporating protected amino acid functionalities into materials science.
The serine residue in this compound, with its free hydroxyl group, offers a handle for further functionalization, which could be exploited in materials science. Modifying this hydroxyl group or incorporating this compound into polymer backbones or side chains could lead to the development of novel materials with tailored properties, such as biodegradability, biocompatibility, or specific surface functionalities. While research in this specific area for this compound appears limited based on the provided information, the broader trend of using amino acid derivatives as versatile building blocks in advanced materials science suggests this as a potential future avenue.
Q & A
Q. What are the standard protocols for synthesizing Z-Ser-obzl, and how can researchers optimize yield and purity?
To synthesize this compound, start with solid-phase peptide synthesis (SPPS) using Fmoc-protected serine and benzyloxybenzyl (Obzl) protecting groups. Optimize yield by adjusting coupling reagent concentrations (e.g., HBTU or HATU) and reaction times, monitored via HPLC . Purity is assessed using reverse-phase HPLC with UV detection (λ = 214 nm) and confirmed via mass spectrometry (ESI-MS). For reproducibility, document solvent ratios (e.g., DMF:DCM), temperature, and deprotection steps (e.g., piperidine treatment). Reference the Beilstein Journal’s guidelines for experimental replication, including detailed characterization data for novel intermediates .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), FT-IR (to confirm amide bonds and protecting groups), and X-ray crystallography (for absolute configuration). For purity, employ HPLC with a C18 column and gradient elution. Cross-validate results with high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N). Ensure compliance with journal requirements by reporting spectral data in supplementary materials .
Q. How should researchers assess this compound’s stability under varying storage conditions?
Design accelerated stability studies by exposing the compound to stressors:
- Thermal degradation : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
- Hydrolytic stability : Test in buffers (pH 3–9) at 37°C.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure.
Quantify degradation products via HPLC and LC-MS. Use Arrhenius kinetics to predict shelf life under standard conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
First, identify variables causing discrepancies:
- Experimental design : Compare cell lines (e.g., HEK293 vs. HeLa), assay protocols (e.g., MTT vs. ATP-based viability), and concentration ranges .
- Compound handling : Verify storage conditions (e.g., desiccation, inert atmosphere) and reconstitution solvents (DMSO vs. aqueous buffers).
- Data normalization : Apply statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects. Cross-reference raw data in public repositories like ChEMBL or PubChem .
Q. What computational strategies integrate with experimental data to model this compound’s interaction with biological targets?
Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Leverage databases like PDB for target structures and ZINC15 for analogs. Ensure parameterization aligns with experimental conditions (pH, ionic strength) .
Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?
Follow a systematic approach:
- Scaffold diversification : Modify the serine side chain (e.g., alkylation, fluorination) and Obzl group (e.g., electron-withdrawing substituents).
- Data collection : Test derivatives in standardized assays (IC50, EC50) with triplicate measurements.
- Multivariate analysis : Use PCA or PLS regression to correlate structural features (logP, polar surface area) with activity. Publish raw data in repositories like Figshare to enable meta-analyses .
Q. What methodologies address low solubility of this compound in aqueous systems for in vivo studies?
Explore formulation strategies:
- Co-solvents : Test PEG-400, cyclodextrins, or lipid-based nanoemulsions.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for pH-dependent solubility.
- Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentrations after administering solubilized forms. Reference FDA guidance on bioavailability studies .
Methodological Frameworks
How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research questions?
- Feasible : Ensure access to synthetic facilities and analytical instrumentation.
- Interesting : Link studies to under-explored mechanisms (e.g., this compound’s role in post-translational modifications).
- Novel : Focus on uncharacterized derivatives or novel biological targets.
- Ethical : Adhere to institutional guidelines for compound safety and data transparency.
- Relevant : Align with broader goals (e.g., drug discovery for serine protease-related diseases) .
Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?
Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. Assess goodness-of-fit with R² and AIC. For high-throughput data, apply false discovery rate (FDR) correction. Visualize results with dose-response curves (GraphPad Prism) and heatmaps (Python/R). Share code and datasets via GitHub or Zenodo .
Data Management & Reproducibility
Q. How to structure a data management plan (DMP) for this compound research?
Include:
- Metadata standards : Use ISA-Tab for experimental workflows.
- Storage : Deposit raw spectra, chromatograms, and crystallography data in domain-specific repositories (e.g., Cambridge Crystallographic Data Centre).
- Access : Define embargo periods and licensing (CC BY 4.0 recommended).
- Version control : Track changes with GitLab or OSF. Consult institutional DMP templates for compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
